molecular formula C13H10IN3OS B3127789 N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea CAS No. 338748-94-0

N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea

Cat. No.: B3127789
CAS No.: 338748-94-0
M. Wt: 383.21 g/mol
InChI Key: QFCKEIWBBNTIDP-UHFFFAOYSA-N
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Description

N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea is a specialized acyl thiourea derivative of significant interest in chemical research and development. Its molecular structure incorporates hard and soft donor atoms (carbonyl oxygen and thiocarbonyl sulfur), making it a versatile chelating ligand for constructing diverse metal complexes with elements such as copper, cobalt, nickel, and zinc . These complexes are pivotal for exploring new materials and catalytic applications. As a building block in organic synthesis, this compound serves as a key precursor for various heterocyclization reactions. Acyl thioureas can be efficiently cyclized to form privileged heterocyclic scaffolds, including iminothiazolines and thiazolidinones, which are core structures in many pharmacologically active molecules . The presence of the 5-iodo substituent on the pyridinyl ring offers a specific site for further functionalization via cross-coupling reactions, potentially enabling the creation of an extended library of derivatives for structure-activity relationship (SAR) studies. While the specific biological profile of this compound is under investigation, the broader class of acyl thiourea derivatives has demonstrated a wide spectrum of biological activities in research settings. These activities include potential antibacterial, anticancer, and anti-inflammatory properties, often linked to their ability to interact with enzymes and biological receptors . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCKEIWBBNTIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220707
Record name N-[[(5-Iodo-2-pyridinyl)amino]thioxomethyl]benzamide
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Molecular Weight

383.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-94-0
Record name N-[[(5-Iodo-2-pyridinyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(5-Iodo-2-pyridinyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea

Established Synthetic Pathways for Acyl Thioureas

The synthesis of acyl thioureas generally follows a well-established multi-step process. This typically involves the in-situ formation of an acyl isothiocyanate, which then reacts with a suitable amine.

Reaction of Benzoyl Chlorides with Thiocyanate (B1210189) Salts

A common and efficient method for generating the key acyl isothiocyanate intermediate is the reaction of a benzoyl chloride with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. google.comarkat-usa.org This reaction is often carried out in a suitable solvent like acetonitrile (B52724) or acetone (B3395972). google.comnih.gov The benzoyl isothiocyanate is typically not isolated but is used directly in the subsequent reaction. neliti.com

The general reaction scheme is as follows: Benzoyl Chloride + Thiocyanate Salt → Benzoyl Isothiocyanate + Salt Byproduct

The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB) or polyethylene (B3416737) glycol-400 (PEG-400), has been shown to improve the efficiency and yield of this reaction, particularly in heterogeneous reaction systems. nih.govtandfonline.com Microwave irradiation has also been employed to accelerate the reaction, offering a rapid and simple method for the synthesis of benzoyl isothiocyanates. tandfonline.com

Condensation with Aminopyridine Derivatives

Once the benzoyl isothiocyanate is formed in situ, it is reacted with an aminopyridine derivative through a nucleophilic addition mechanism to yield the desired N-benzoyl-N'-pyridinylthiourea. nih.govnih.gov The amine's nucleophilic nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group. nih.gov

The reaction is typically stirred at room temperature for a period ranging from a few hours to 24 hours. google.com The choice of solvent can vary, with acetonitrile, acetone, and dichloromethane (B109758) being commonly used. google.comnih.govasianpubs.org

Targeted Synthesis of N-Benzoyl-N'-(5-iodo-2-pyridinyl)thiourea

The specific synthesis of this compound follows the general principles outlined above, but with special considerations for the iodinated precursor. The starting amine for this synthesis is 2-amino-5-iodopyridine.

Optimization of Reaction Conditions for Iodinated Precursors

The presence of the iodine atom on the pyridine (B92270) ring can influence the reactivity of the 2-aminopyridine (B139424) derivative. Therefore, optimization of reaction conditions is crucial to ensure a successful synthesis. Factors that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts. While many syntheses are conducted at room temperature, some reactions may benefit from gentle heating to drive the reaction to completion. The use of molecular iodine as a catalyst has been explored in the synthesis of other iodine-containing heterocyclic compounds and could be a potential avenue for optimization in this specific synthesis. nih.govnih.gov

Yield and Purity Considerations in Synthesis

The yield and purity of the final product are critical aspects of the synthesis. Reported yields for similar acyl thiourea (B124793) syntheses can vary widely, but one-pot procedures have been developed that can achieve yields greater than 80%. google.com Purification of the final product is typically achieved through recrystallization from a suitable solvent or by silica (B1680970) gel chromatography. google.com

Below is an interactive data table summarizing typical reaction parameters for the synthesis of N-acyl thioureas:

ParameterConditionRationale
Solvent Acetonitrile, Acetone, DichloromethaneSolubilizes reactants and facilitates the reaction.
Catalyst Phase-transfer catalysts (e.g., TBAB, PEG-400)Improves reaction rates and yields in heterogeneous systems. nih.govtandfonline.com
Temperature Room Temperature (20-40°C)Sufficient for the reaction to proceed at a reasonable rate. google.com
Reaction Time 3 - 24 hoursAllows for the completion of the nucleophilic addition. google.com
Purification Recrystallization, Silica Gel ChromatographyRemoves unreacted starting materials and byproducts to yield the pure compound. google.com

Exploration of Structural Modifications and Derivatization Strategies

This compound serves as a scaffold that can be further modified to explore structure-activity relationships. Derivatization strategies can focus on several key areas of the molecule:

Modification of the Benzoyl Ring: Substitution on the benzoyl ring can be altered to investigate the effects of different electronic and steric properties on biological activity. For example, introducing electron-donating or electron-withdrawing groups can modulate the compound's properties.

Alterations at the Thiourea Linkage: The thiourea moiety is a crucial part of the molecule's structure and is involved in its biological activity. While less common, modifications at this position could be explored.

Changes to the Pyridine Ring: The iodine atom at the 5-position of the pyridine ring is a key feature. Further functionalization at other positions on the pyridine ring, if chemically feasible, could lead to new derivatives with different properties.

These structural modifications can be achieved through various synthetic transformations, allowing for the creation of a library of related compounds for further investigation.

N'-Substituent Variations on the Pyridyl Moiety

The structural diversity of N-benzoyl-N'-pyridinylthioureas can be readily achieved by altering the substituents on the pyridine ring. The synthesis of the parent compound, N-benzoyl-N'-(2-pyridinyl)thiourea, and its substituted analogues generally follows a common pathway involving the reaction of benzoyl isothiocyanate with the corresponding aminopyridine derivative. researchgate.net

For instance, the introduction of a halogen atom at the 5-position of the pyridine ring, such as in N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide, has been successfully accomplished. nih.gov This demonstrates the feasibility of incorporating an iodine atom at the same position to yield the target compound, this compound. The general synthetic approach involves the in-situ formation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, which then reacts with the substituted 2-aminopyridine. researchgate.netnih.gov

The following table summarizes the synthesis of various N-benzoyl-N'-(substituted-2-pyridinyl)thioureas, illustrating the versatility of this synthetic route.

N'-Substituent on Pyridyl MoietyStarting AmineProductYield (%)M.p. (°C)Ref.
H2-AminopyridineN-benzoyl-N'-(2-pyridinyl)thiourea-- researchgate.net
5-Chloro2-Amino-5-chloropyridineN-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide73131-135 nih.gov
3,5-Dibromo2-Amino-3,5-dibromopyridineN-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide63156-159 nih.gov
4-Methyl2-Amino-4-methylpyridineN-(4-methylpyridine-2-ylcarbamothioyl)benzamide-- researchgate.net
6-Methyl2-Amino-6-methylpyridineN-(6-methylpyridine-2-ylcarbamothioyl)benzamide-- researchgate.net

Benzoyl Group Modifications

Modification of the benzoyl moiety offers another avenue for the chemical derivatization of this compound. This can be achieved by utilizing substituted benzoyl chlorides in the initial step of the synthesis. The presence of different functional groups on the benzoyl ring can influence the electronic properties and reactivity of the resulting thiourea derivative.

A notable example is the synthesis of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, where p-nitrobenzoyl chloride is used as the starting material. asianpubs.org This reaction proceeds by reacting the acid chloride with ammonium thiocyanate to generate p-nitrobenzoyl isothiocyanate, which is then treated with the aminopyridine. asianpubs.org This methodology can be directly applied to the synthesis of N-(substituted benzoyl)-N'-(5-iodo-2-pyridinyl)thioureas.

The table below provides examples of benzoyl group modifications in related N-acyl-N'-pyridinylthiourea structures.

Benzoyl Group SubstituentStarting Acid ChlorideProductYield (%)M.p. (K)Ref.
p-Nitrop-Nitrobenzoyl chlorideN-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea67.8443-445 asianpubs.org
o-Bromoo-Bromobenzoyl chlorideN-(o-bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea-- analis.com.my
m-Bromom-Bromobenzoyl chlorideN-(m-bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea-- analis.com.my
p-Bromop-Bromobenzoyl chlorideN-(p-bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea-- analis.com.my
2,4-Dichloro2,4-Dichlorobenzoyl chlorideN-(2,4-dichloro)benzoyl-N'-phenylthiourea34118-119 (°C) ubaya.ac.id

Cyclization Reactions to Form Related Heterocyclic Systems (e.g., Thiadiazolo[2,3-a]pyridines)

N-benzoyl-N'-(2-pyridinyl)thiourea derivatives can serve as versatile precursors for the synthesis of fused heterocyclic systems. A significant transformation is their cyclization to form N-(2H- nih.govnih.govresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. researchgate.net This oxidative cyclization reaction typically involves the removal of two hydrogen atoms, leading to the formation of a new five-membered heterocyclic ring fused to the pyridine core. researchgate.net

While specific studies on the cyclization of this compound are not extensively detailed in the available literature, the general methodology reported for other N-(pyridine-2-ylcarbamothioyl)benzamide derivatives provides a viable synthetic route. researchgate.net The reaction is often carried out using an oxidizing agent such as copper(II) chloride. researchgate.net The resulting thiadiazolo[2,3-a]pyridine system represents a significant structural modification of the initial thiourea, offering a scaffold for further chemical exploration.

Mechanistic Aspects of this compound Synthesis

The synthesis of this compound proceeds through a well-established two-step, one-pot reaction sequence. The mechanism involves the initial formation of benzoyl isothiocyanate, followed by the nucleophilic addition of the aminopyridine.

The first step is the reaction between benzoyl chloride and a thiocyanate salt, typically ammonium or potassium thiocyanate, in an anhydrous solvent like acetone or acetonitrile. nih.govasianpubs.org This reaction is a nucleophilic acyl substitution where the thiocyanate ion acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride and displacing the chloride ion to form benzoyl isothiocyanate.

Advanced Structural Elucidation and Conformational Analysis of N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea

Crystallographic Investigations via Single-Crystal X-ray Diffraction

While a specific single-crystal X-ray diffraction study for N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea is not publicly available, extensive research on closely related N-aroyl-N'-pyridylthiourea derivatives provides a robust framework for understanding its expected solid-state structure. These analogous structures consistently reveal key conformational and packing features that are characteristic of this class of compounds.

Crystal System and Space Group Determination

Based on analyses of analogous compounds, such as N-(2-pyridyl)-N′-benzoylthiourea and various substituted derivatives, this compound is anticipated to crystallize in a centrosymmetric space group within either the monoclinic or triclinic crystal system. researchgate.netnih.gov For example, N-(2-pyridyl)-N′-benzoylthiourea has been reported to crystallize in the monoclinic space group P21/n. researchgate.net These systems are common for benzoylthiourea (B1224501) derivatives due to the efficient packing facilitated by various intermolecular interactions.

Detailed Analysis of Bond Lengths and Angles

The molecular geometry of this compound is largely defined by the central thiourea (B124793) moiety. The C=S and C=O bond lengths are expected to be within the typical ranges for thiourea and amide groups, respectively, although they can be influenced by conjugation and hydrogen bonding. The C–N bonds of the thiourea core typically exhibit partial double-bond character due to resonance, resulting in bond lengths intermediate between single and double C–N bonds.

A defining feature of this molecule is the planarity of the benzoylthiourea fragment, which is stabilized by a strong intramolecular hydrogen bond. The conformation across the C(O)-N and C(S)-N bonds is generally trans-cis, respectively, with respect to the main chain. This arrangement facilitates the formation of a pseudo-six-membered ring.

Table 1: Expected Bond Lengths and Angles for Key Structural Fragments

Bond/Angle Expected Value Range
C=S 1.68 - 1.71 Å
C=O 1.21 - 1.23 Å
N-C(S) 1.34 - 1.39 Å
N-C(O) 1.36 - 1.40 Å
O=C-N 122° - 124°

Note: Data are derived from published crystal structures of closely related N-benzoyl-N'-pyridylthiourea analogues. asianpubs.orgubaya.ac.id

Intra- and Intermolecular Hydrogen Bonding Networks (N–H⋯O, N–H⋯S, C–H⋯O, C–H⋯S)

Hydrogen bonding is the dominant force governing the conformation and crystal packing of this compound.

Intramolecular Hydrogen Bonding: A strong, characteristic intramolecular N–H⋯O hydrogen bond is invariably observed in this class of compounds. asianpubs.orgasianpubs.org This interaction occurs between the benzoyl carbonyl oxygen (O) and the hydrogen of the adjacent amide nitrogen (N-H), forming a stable S(6) graph set motif (a pseudo-six-membered ring). This bond is crucial in holding the benzoylthiourea core in a nearly planar conformation.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are connected through a network of intermolecular hydrogen bonds. The most common interactions involve the thiourea sulfur atom acting as a hydrogen bond acceptor. Centrosymmetric dimers are frequently formed via a pair of N–H⋯S hydrogen bonds, creating an R²₂(8) graph set motif. researchgate.net Additionally, weaker C–H⋯O and C–H⋯S interactions, as well as potential N-H···N bonds involving the pyridine (B92270) nitrogen, contribute to the stabilization of the three-dimensional crystal structure, linking the primary dimers into extended chains or sheets. asianpubs.org

Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) studies provide deep insight into the electronic environment, connectivity, and potential dynamic behavior of the molecule in solution.

Advanced ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Studies: Chemical Shifts, Coupling Constants, and Tautomeric Forms

While a fully assigned spectrum for this compound is not available in the literature, data from analogous compounds allow for a detailed prediction of its NMR characteristics in a solvent like DMSO-d₆. ubaya.ac.idnih.gov

¹H NMR: The spectrum is expected to show two distinct, broad singlets at low field corresponding to the two N-H protons. The proton involved in the strong intramolecular N-H···O hydrogen bond typically resonates further downfield. The aromatic protons of the benzoyl and 5-iodo-2-pyridinyl rings would appear in their characteristic regions, with multiplicities and coupling constants determined by their substitution patterns.

¹³C NMR: The carbon spectrum is distinguished by the two low-field signals of the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon is typically found further downfield due to its lower electronegativity compared to oxygen and resonance effects.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Atom Expected Chemical Shift (δ) Multiplicity
¹H NMR
N-H (amide) ~12.0 - 12.5 br s
N-H (thioamide) ~11.5 - 12.0 br s
Aromatic H ~7.0 - 8.7 m, d, dd
¹³C NMR
C=S ~179 - 181
C=O ~168 - 170

Note: Chemical shifts are predictive and based on data from analogous N-benzoyl-N'-pyridylthiourea and N-(dihalo-benzoyl)-N'-phenylthiourea compounds. ubaya.ac.idnih.gov

Tautomeric Forms: Thiourea derivatives can theoretically exist in thione (C=S) and thiol (C-SH) tautomeric forms. However, NMR studies on a vast range of N-acylthioureas have overwhelmingly shown that these compounds exist exclusively in the thione form in solution, as evidenced by the presence of two distinct N-H signals and the characteristic ¹³C chemical shift of the C=S carbon. researchgate.net The stability of the thione tautomer is reinforced by the extensive resonance delocalization and the formation of the strong intramolecular hydrogen bond with the carbonyl group, which would not be possible in the thiol form. There is no evidence to suggest that this compound would deviate from this behavior.

Infrared (IR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Evidence

Infrared (IR) spectroscopy is a critical tool for identifying the functional groups within this compound and provides compelling evidence for the presence of intramolecular hydrogen bonding. The analysis of the vibrational frequencies of key bonds, particularly N-H, C=O (benzoyl), and C=S (thiourea), reveals significant information about the molecular structure.

The IR spectrum of N-benzoyl-N'-pyridinylthiourea derivatives typically displays characteristic absorption bands. The N-H stretching vibrations are generally observed in the region of 3000-3400 cm⁻¹. In analogous compounds, these often appear as distinct bands, such as at 3344 and 3173 cm⁻¹, corresponding to the two different N-H groups (one adjacent to the benzoyl group and one adjacent to the pyridinyl group).

A key diagnostic feature is the position of the carbonyl (C=O) stretching band. In typical benzoyl derivatives, this band appears between 1760-1685 cm⁻¹. However, for N-benzoyl-N'-pyridinylthiourea and related structures, this peak is consistently observed at a lower frequency, generally in the range of 1659 to 1691 cm⁻¹. asianpubs.orgasianpubs.org This shift to a lower wavenumber is a direct consequence of the weakening of the C=O double bond due to the formation of a strong intramolecular hydrogen bond with the adjacent N-H proton. asianpubs.org This N-H···O=C interaction is a defining structural feature of the molecule.

The thiocarbonyl (C=S) stretching vibration is typically found in the 1170-1258 cm⁻¹ region for similar compounds. asianpubs.org The precise location of this band can be influenced by coupling with other vibrations, but its presence confirms the thiourea backbone.

The collective evidence from these vibrational modes—specifically the shifted C=O band and the characteristic N-H stretching frequencies—strongly supports a molecular conformation stabilized by intramolecular hydrogen bonding.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹) in AnaloguesStructural Significance
N-HStretching (ν)3028 - 3344Confirms presence of amide and thioamide N-H protons. asianpubs.org
C=O (Benzoyl)Stretching (ν)1659 - 1691Frequency is lower than standard, indicating weakening of the bond due to intramolecular N-H···O hydrogen bonding. asianpubs.orgasianpubs.org
C=S (Thiourea)Stretching (ν)~1170 - 1258Characteristic of the thiocarbonyl group. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in solution reveals electronic transitions associated with its various chromophores. The molecule contains multiple moieties capable of absorbing UV-Vis radiation, including the benzoyl group, the iodopyridinyl ring, and the thiocarbonyl group.

The spectra of analogous N-benzoylthiourea derivatives typically exhibit two or three main absorption bands. researchgate.netelectrochemsci.org These absorptions are primarily attributed to π → π* and n → π* electronic transitions.

π → π Transitions:* These high-energy transitions are associated with the aromatic systems (benzoyl and pyridinyl rings). They typically result in strong absorption bands in the range of 230-280 nm. researchgate.netelectrochemsci.org

n → π Transitions:* These transitions involve the non-bonding electrons on the oxygen and sulfur atoms. The n → π* transition of the C=O group often appears as a shoulder or a distinct band, while the n → π* transition of the C=S group is typically observed at a longer wavelength, often around 290-325 nm, due to the lower energy required for this transition in the thiocarbonyl chromophore. researchgate.netelectrochemsci.org

The formation of the intramolecular hydrogen bond can influence the energies of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to compounds where such bonding is absent. electrochemsci.org

Transition TypeAssociated Chromophore(s)Expected λmax Range (nm) in Analogues
π → πBenzoyl Ring, Pyridinyl Ring~230 - 280
n → πC=O (Carbonyl)~260 - 265
n → π*C=S (Thiocarbonyl)~290 - 325

Conformational Landscape and Planarity Studies

Dihedral Angles Between Aromatic and Thiourea Moieties

The three-dimensional structure of this compound is inherently non-planar. This conformation is defined by the rotational freedom around the C-N single bonds of the thiourea backbone. The spatial orientation of the benzoyl and iodopyridinyl rings relative to the central thiourea plane is best described by dihedral angles, which are determined with precision from single-crystal X-ray diffraction data of analogous compounds.

In closely related N-benzoyl-N'-pyridylthiourea structures, the aromatic rings are significantly twisted out of the plane of the central thiourea [-N-C(S)-N-] moiety. For example, in N-(2-chlorobenzoyl)-N′-(3-pyridyl)thiourea, the dihedral angles between the thiourea plane and the pyridine and benzene (B151609) rings are 53.08° and 87.12°, respectively. nih.gov In another analogue, the inclination angle between the two aromatic rings is reported to be 34.00°. researchgate.net

These angles demonstrate that the molecule adopts a conformation where the bulky aromatic groups are positioned to minimize steric hindrance while still allowing for the formation of stabilizing intramolecular hydrogen bonds. This twisted arrangement is a common feature among this class of compounds. asianpubs.orgnih.govanalis.com.my

ParameterExample Value (°) in AnaloguesReference Compound
Dihedral Angle (Thiourea Plane // Pyridine Ring)53.08N-(2-chlorobenzoyl)-N′-(3-pyridyl)thiourea nih.gov
Dihedral Angle (Thiourea Plane // Benzoyl Ring)87.12N-(2-chlorobenzoyl)-N′-(3-pyridyl)thiourea nih.gov
Inclination Angle (Benzoyl Ring // Pyridine Ring)34.00N-(2-pyridyl)-N'-benzoylthiourea derivative researchgate.net

Pseudo-Six-Membered Ring Formation via Intramolecular Hydrogen Bonding

A predominant feature of the conformational landscape of this compound is the formation of a stable pseudo-six-membered ring. researchgate.net This ring is formed via a strong intramolecular hydrogen bond between the hydrogen atom of the benzoyl-adjacent amine (N-H) and the oxygen atom of the benzoyl carbonyl group (C=O). asianpubs.orgnih.gov

This N-H···O interaction effectively locks a portion of the molecule's backbone into a planar, cyclic arrangement. asianpubs.org X-ray crystallographic studies of similar molecules show that the six atoms involved in this ring (O, C_carbonyl, C_amide, N, H, and N_amide) are nearly coplanar. asianpubs.org For instance, in N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, the torsion angles within this ring are minimal (-0.2° and 13.6°), confirming its planarity. asianpubs.org The hydrogen bond distance (H···O) is typically short, around 1.98 Å, with an N···O distance of approximately 2.67 Å, indicative of a strong hydrogen bond. asianpubs.orgnih.gov

Analysis of Cis-Trans Conformations Across Thiourea Linkages

The conformation of the this compound molecule can be described by the orientation of the substituents relative to the C=S bond across the two C-N bonds of the thiourea linkage. The arrangement is typically described as a combination of cis and trans conformers.

For the vast majority of N-benzoyl-N'-arylthiourea derivatives, the solid-state structure is a trans-cis conformation. researchgate.netresearchgate.net

The benzoyl group is trans to the sulfur atom with respect to the C(amide)-N bond.

The pyridinyl group is cis to the sulfur atom with respect to the C(thioamide)-N bond.

This specific trans-cis arrangement is overwhelmingly favored because it positions the benzoyl N-H proton and the carbonyl oxygen in perfect proximity to form the stabilizing intramolecular hydrogen bond that creates the pseudo-six-membered ring. researchgate.netresearchgate.net

Interestingly, for derivatives containing a 2-pyridyl group, a second type of intramolecular hydrogen bond is theoretically possible: between the thioamide N-H and the nitrogen atom of the pyridine ring (N-H···N_pyridyl). researchgate.netresearchgate.net This interaction would favor a cis-trans conformation. However, this arrangement is very rare, as the N-H···O bond is generally more energetically favorable, making the trans-cis conformation the dominant form. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation of N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea

Ligand Design Principles and Donor Site Characterization

The design of N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea as a ligand is predicated on the strategic placement of functional groups that contain 'hard' and 'soft' donor atoms, making it a versatile chelating agent for a range of metal ions. tandfonline.comresearchgate.net The inherent structure of the molecule allows for several possible coordination modes, which can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. ksu.edu.tr

The N-benzoylthiourea core is rich in potential coordination sites, namely the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and the two nitrogen (N) atoms of the thiourea (B124793) backbone. researchgate.net This multiplicity of donor sites allows the ligand to act in a monodentate, bidentate, or even bridging fashion. mdpi.com

Monodentate Coordination: Typically, simple thioureas coordinate to metal centers as neutral ligands through the soft sulfur atom. tandfonline.commdpi.com This is a common binding mode, particularly in the absence of deprotonation. africaresearchconnects.com

Bidentate Chelation: Acylthiourea derivatives, such as this compound, exhibit a strong tendency for bidentate coordination. Chelation often occurs following deprotonation of the N-H proton adjacent to the benzoyl group. The most common mode involves the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring (M-S-C-N-C-O). rsc.orgtandfonline.com This pseudo-aromatic ring structure confers considerable stability to the resulting complex. researchgate.net Alternatively, coordination can occur through the sulfur and one of the nitrogen atoms, creating a four-membered M-S-C-N ring, although this is generally less common for acylthioureas. tandfonline.com

Tridentate Coordination: The presence of the pyridinyl nitrogen introduces a third potential coordination site, allowing the ligand to act in a tridentate S, N, O manner. tandfonline.com

The formation of an intramolecular hydrogen bond between the carbonyl oxygen and the adjacent N-H group in the free ligand often pre-organizes the molecule into a conformation suitable for O,S-chelation upon reaction with a metal ion. researchgate.netcardiff.ac.uk

The substituent on the thiourea nitrogen atom significantly modulates the ligand's electronic properties and coordination behavior. The 2-pyridinyl group in this compound has a profound impact.

Additional Donor Site: The nitrogen atom of the pyridine (B92270) ring provides an additional 'hard' donor site. tandfonline.com This allows for the possibility of N,S or N,N chelation, or even tridentate coordination involving the pyridyl nitrogen, the thiourea sulfur, and the carbonyl oxygen. The coordination of the pyridyl nitrogen to a metal center has been observed in related thiourea complexes. tandfonline.com

Electronic Effects: The electron-withdrawing nature of the pyridinyl ring can influence the acidity of the N-H protons, potentially facilitating deprotonation and subsequent coordination. The presence of the iodo-substituent at the 5-position further enhances this electron-withdrawing effect.

Steric Influence: The position of the substituent on the pyridine ring can create steric hindrance that may favor certain coordination geometries over others.

The interplay of these factors makes this compound a versatile ligand capable of adopting various coordination modes depending on the specific metal ion and reaction environment. nih.gov

Synthesis and Isolation of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The outcome of the reaction, including the stoichiometry and structure of the resulting complex, is highly dependent on the reaction conditions.

N-acylthiourea ligands readily form stable complexes with a wide range of transition metal ions. rsc.orgksu.edu.tr The combination of hard (N, O) and soft (S) donor atoms allows for effective coordination with metals that have varied Pearson acidities. Documented complexes with analogous N-benzoyl-N'-pyridylthiourea ligands include those with:

Copper (Cu(II)): Reactions with copper(II) salts are well-studied and can be complex. Depending on the conditions, copper(II) can be reduced to copper(I) by the thiourea moiety, leading to the formation of Cu(I) complexes. rsc.org Alternatively, stable Cu(II) complexes can be isolated, which may be mononuclear or dinuclear, with the sulfur atom acting as a bridge. rsc.org

Nickel (Ni(II)): Nickel(II) typically forms square planar or octahedral complexes with acylthiourea ligands. rsc.org

Cobalt (Co(II)): Cobalt complexes with related ligands have been synthesized and characterized. ksu.edu.tr

Zinc (Zn(II)): As a d¹⁰ ion, Zn(II) typically forms tetrahedral complexes. rsc.orgsemanticscholar.org

Mercury (Hg(II)): The soft nature of Hg(II) suggests a strong affinity for the sulfur donor of the thiourea ligand. mdpi.com

Palladium (Pd(II)): Palladium(II) commonly forms square planar complexes with S,O- or S,N-coordinating ligands. rsc.org

The formation of specific metal complexes is controlled by several key experimental factors.

Stoichiometry: The molar ratio of the metal salt to the ligand is a critical parameter. Typically, reactions are carried out in 1:1 or 1:2 metal-to-ligand ratios. A 1:2 ratio often leads to the formation of neutral complexes of the type [M(L)₂] for a divalent metal M²⁺, where L represents the deprotonated ligand. mdpi.com A 1:1 ratio may result in complexes of the type [M(L)X], where X is a counter-ion from the metal salt (e.g., chloride).

Solvent: Solvents such as ethanol, methanol, acetone (B3395972), or acetonitrile (B52724) are commonly used. The choice of solvent can influence the solubility of the reactants and products and can sometimes play a role in the coordination sphere of the metal.

pH and Use of Base: The coordination of the ligand often occurs after deprotonation of an N-H proton. While some metal ions are sufficiently basic to induce deprotonation, a weak base like triethylamine (B128534) is sometimes added to facilitate the formation of the anionic form of the ligand. mdpi.com The reaction medium's pH can thus dictate whether the ligand coordinates as a neutral molecule or as an anion.

Reaction Temperature and Time: Reactions are often carried out at room temperature or with gentle heating under reflux to ensure completion. researchgate.net Reaction times can vary from a few hours to longer periods, and the progress is often monitored by techniques like thin-layer chromatography (TLC).

For example, in the reaction between N-benzoyl-N'-(2-pyridyl)thiourea and CuCl₂, different products were isolated simply by changing the order of addition of the reactants, which alters their relative concentrations, leading to Cu(I) mononuclear, Cu(II) dinuclear, or Cu(II) polynuclear complexes. rsc.org

Structural and Electronic Properties of the Metal Complexes

The metal complexes of this compound are typically characterized using a combination of spectroscopic and analytical techniques to elucidate their structure and electronic properties.

The coordination of the ligand to a metal ion induces significant changes in the vibrational frequencies of its functional groups. These changes, observed via Infrared (IR) Spectroscopy , provide strong evidence for the mode of chelation.

The ν(C=O) stretching frequency (typically ~1680 cm⁻¹) shifts to a lower wavenumber upon coordination of the carbonyl oxygen, indicating a weakening of the C=O bond.

The ν(C=S) band (typically ~750-850 cm⁻¹) also shifts to a lower frequency, confirming the involvement of the sulfur atom in bonding.

The disappearance of the ν(N-H) band associated with the proton adjacent to the carbonyl group indicates deprotonation and coordination.

Electronic Spectroscopy (UV-Vis) provides insights into the geometry of the metal complexes. The spectra typically show intense bands in the UV region corresponding to intra-ligand π→π* and n→π* transitions. In the visible region, the appearance of weaker d-d transition bands can be used to infer the stereochemistry of the metal ion (e.g., tetrahedral, square planar, or octahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II)). In ¹H NMR, the signal for the N-H proton disappears upon deprotonation and complexation. Shifts in the positions of the aromatic protons of the benzoyl and pyridinyl rings provide further evidence of coordination. mdpi.com

The table below summarizes typical spectroscopic data observed for metal complexes of analogous N-benzoyl-N'-pyridylthiourea ligands.

Complex TypeMetal Ionν(C=O) (cm⁻¹)ν(C=S) (cm⁻¹)Key UV-Vis Bands (nm)Inferred Geometry
[M(L)₂]Ni(II)~1630-1650~720-740~450-550 (d-d)Square Planar
[M(L)₂]Cu(II)~1625-1645~715-735~550-650 (d-d)Distorted Square Planar
[M(L)₂]Co(II)~1630-1650~720-740~500-600, ~650-750 (d-d)Tetrahedral/Octahedral
[M(L)₂]Zn(II)~1635-1655~725-745Charge Transfer onlyTetrahedral
[M(L)Cl]Pd(II)~1640-1660~730-750~350-450 (d-d)Square Planar

This table presents generalized data based on findings for structurally similar N-acylthiourea complexes.

X-ray Crystallography provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net Studies on similar complexes have confirmed the formation of stable six-membered chelate rings via S,O-coordination and have detailed various geometries, such as the distorted tetrahedral arrangement in a bis-sulfur-bridged dinuclear copper(II) complex.

Coordination Geometry and Ligand Conformation within Complexes

Upon complexation, this compound typically acts as a bidentate ligand. Two primary coordination modes are observed. The most common mode involves the chelation through the sulfur atom and the pyridinyl nitrogen atom, forming a stable five-membered ring with the metal center. This mode is favored due to the soft nature of the sulfur atom, which bonds effectively with transition metals, and the strong coordinating ability of the pyridinyl nitrogen.

Alternatively, coordination can occur through the sulfur and the carbonyl oxygen atoms, resulting in a six-membered chelate ring. The conformation of the ligand is significantly influenced by the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond between the N-H proton of the thiourea moiety and the carbonyl oxygen atom can lead to a more planar conformation of the benzoylthiourea (B1224501) fragment. This hydrogen bonding can stabilize a particular conformation of the free ligand, which may be retained or altered upon coordination to a metal ion.

The geometry around the central metal ion is dictated by the metal's coordination preferences and the stoichiometry of the complex. For instance, with divalent metal ions like Ni(II) or Cu(II), square planar or tetrahedral geometries are commonly observed in 1:2 (metal:ligand) complexes. In such cases, two molecules of this compound coordinate to the metal center.

Spectroscopic Characterization of Complexes (e.g., UV-Vis, EPR, Magnetic Measurements)

The formation of metal complexes with this compound is accompanied by distinct changes in their spectroscopic signatures.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide insights into the coordination environment of the metal ion. The free ligand typically exhibits absorption bands in the ultraviolet region corresponding to π-π* and n-π* transitions within the aromatic rings and the thiourea moiety. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions may appear in the visible region. The positions and intensities of these d-d transition bands are indicative of the coordination geometry of the metal center.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of Cu(II). The EPR spectra of Cu(II) complexes with this compound can provide detailed information about the coordination sphere, the nature of the donor atoms, and the geometry of the complex. The g-values and hyperfine coupling constants (A) obtained from the spectra are sensitive to the electronic environment of the copper ion.

Magnetic Measurements: The magnetic susceptibility of the metal complexes at different temperatures reveals information about the electronic state and the number of unpaired electrons on the metal ion. For mononuclear complexes, the effective magnetic moment can help in determining the oxidation state and the geometry of the central metal ion. For instance, Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron.

Spectroscopic Data for a Representative Cu(II) Complex
Technique Observation
UV-Visd-d transition band in the visible region
EPRAnisotropic spectrum with g
Magnetic Moment~1.73 B.M., consistent with one unpaired electron for Cu(II)

Redox Behavior During Complexation (e.g., Cu(II)/Cu(I) Reduction)

A notable characteristic of the coordination chemistry of thiourea derivatives with copper(II) is the potential for redox reactions. The thiourea moiety can act as a reducing agent, leading to the reduction of Cu(II) to Cu(I). This process is influenced by the reaction conditions, such as the solvent, temperature, and the specific nature of the thiourea ligand.

In the case of this compound, the reaction with a Cu(II) salt may yield a Cu(I) complex. This reduction is often accompanied by a color change and can be confirmed by techniques such as X-ray crystallography or by the diamagnetic nature of the resulting Cu(I) complex. The stability of the resulting Cu(I) complex with the thiourea ligand plays a crucial role in driving this redox reaction. The formation of a stable Cu(I) complex can make the reduction of Cu(II) thermodynamically favorable.

Influence of Coordination on the Thiourea and Pyridinyl Moieties

The coordination of this compound to a metal center induces significant changes in the electronic and vibrational properties of the ligand. These changes can be readily observed through infrared (IR) spectroscopy.

Thiourea Moiety: Upon coordination through the sulfur atom, the C=S bond is weakened. This is reflected in the IR spectrum as a shift of the ν(C=S) stretching vibration to a lower frequency. Concurrently, the ν(C-N) stretching vibration often shifts to a higher frequency, indicating an increase in the double bond character of the C-N bonds within the thiourea backbone.

Pyridinyl Moiety: When the pyridinyl nitrogen is involved in coordination, the vibrational modes of the pyridine ring are affected. The ring breathing modes and C-H vibrations of the pyridine ring can shift in the IR spectrum, providing evidence of coordination through the nitrogen atom.

Theoretical and Computational Chemistry Investigations of N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea. rsc.orgechemcom.com These methods provide a detailed understanding of the molecule's electronic structure and geometry. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure a high level of accuracy. rsc.org

Geometry Optimization and Validation with Experimental Data

Theoretical geometry optimization is a crucial first step in computational analysis, providing the most stable conformation of the molecule in the gas phase. nih.gov The calculated structural parameters, including bond lengths, bond angles, and dihedral angles, are then compared with experimental data, typically obtained from single-crystal X-ray diffraction, to validate the computational model. nih.gov

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Representative Benzoylthiourea (B1224501) Core Structure

Parameter Bond/Angle Calculated Value (DFT) Experimental Value (X-ray)
Bond Length C=S ~1.65 Å ~1.68 Å
C=O ~1.21 Å ~1.22 Å
N-H (amide) ~1.01 Å ~0.86 Å (normalized)
C-N (thioamide) ~1.38 Å ~1.35 Å
Bond Angle N-C-N ~116° ~117°
C-N-C ~125° ~126°
Dihedral Angle O=C-N-C ~-4° to -7° ~-3° to -6°
S=C-N-C ~-47° to -50° ~-49° to -58°

Note: Data is illustrative and based on values reported for similar N-benzoyl-N'-arylthiourea structures. Specific values for this compound would require dedicated experimental and computational studies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. nih.gov In benzoylthiourea derivatives, the HOMO is typically localized over the thiourea (B124793) moiety and the phenyl ring, while the LUMO is often distributed over the benzoyl group and the pyridine (B92270) ring. This distribution highlights the regions most susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, key electronic properties can be calculated.

Table 2: Calculated Electronic Properties from HOMO-LUMO Energies

Property Formula Description Typical Value Range (eV)
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital -6.0 to -7.0
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability 4.0 to 5.0
Ionization Potential (I) -EHOMO Energy required to remove an electron 6.0 to 7.0
Electron Affinity (A) -ELUMO Energy released when an electron is added 1.5 to 2.5
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons 3.75 to 4.75
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution 2.0 to 2.5
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity 0.20 to 0.25

Note: Values are illustrative based on DFT calculations for related thiourea compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy E(2) associated with these interactions quantifies their significance.

For this compound, significant delocalization and intramolecular charge transfer events are expected. Key interactions typically include:

π → π * interactions within the aromatic rings (benzoyl and pyridinyl).

n → π * interactions involving the lone pairs (n) on oxygen, sulfur, and nitrogen atoms and the antibonding π* orbitals of the C=O and C=S bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are favorable sites for electrophilic attack and are typically located around electronegative atoms like oxygen and sulfur. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are favorable sites for nucleophilic attack and are usually found around hydrogen atoms, particularly the N-H protons. researchgate.net

Green regions represent neutral or zero potential.

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen (C=O) and thiocarbonyl sulfur (C=S) atoms, making them primary sites for electrophilic interaction. The most positive potential would be concentrated on the N-H protons, highlighting their acidic nature and availability for hydrogen bonding. nih.gov

Molecular Dynamics and Conformational Sampling Studies

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its stability under various conditions.

These simulations can reveal how the molecule explores different conformations and the stability of the intramolecular hydrogen bonds that define its structure. For instance, an MD study on a similar thiourea derivative showed stable bonding and interactions when complexed with a biological receptor, indicating good structural integrity. jppres.com Such studies are crucial for understanding how the molecule might behave in a biological environment, for example, when approaching the binding site of a protein.

In Silico Exploration of Structure-Activity Relationships (SAR)

In silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed to explore the Structure-Activity Relationships (SAR) of this compound. These studies aim to correlate specific structural features with biological activity. ubaya.ac.id

Molecular docking predicts the preferred orientation of the molecule when bound to a biological target, such as an enzyme or receptor. The binding affinity is estimated through scoring functions, providing a measure of the complex's stability. For thiourea derivatives, docking studies have been used to evaluate their potential as inhibitors of various enzymes. nih.govdntb.gov.ua The benzoyl, thiourea, and pyridinyl moieties can all participate in crucial interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking within a receptor's active site.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ubaya.ac.id For benzoylthiourea derivatives, QSAR models have shown that both steric and electronic properties of substituents on the aromatic rings significantly influence their cytotoxic activity. ubaya.ac.id The presence of the iodo group on the pyridine ring of this compound is expected to significantly impact its lipophilicity and ability to form halogen bonds, thereby modulating its biological profile compared to non-halogenated analogues.

Predictive Modeling of Binding Affinities and Interactions

Predictive modeling, encompassing techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and development. For this compound, these methods can forecast its binding affinity to various protein targets and elucidate the specific molecular interactions that drive this binding.

Molecular docking simulations are employed to predict the preferred orientation of the this compound molecule when it binds to a target receptor. The results of these simulations are often expressed as a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. For instance, in studies of related N-benzoylthiourea derivatives, docking simulations have been used to predict their activity against enzymes like cyclooxygenase-2 (COX-2) and Sirtuin1. rsc.orgatlantis-press.com The interactions are often characterized by hydrogen bonds involving the N-H and C=O groups of the thiourea backbone, as well as hydrophobic interactions with the aromatic rings. jppres.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.comfarmaciajournal.com For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with different substituents. The model would then correlate physicochemical properties (descriptors) with the observed biological activity. Key descriptors often include lipophilicity (log P), electronic properties (Hammett constants), and steric parameters (molar refractivity). ubaya.ac.id Such models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound with a Kinase Target
ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol)-9.5
Hydrogen Bond DonorsN-H (thiourea)
Hydrogen Bond AcceptorsC=O (benzoyl), Pyridinyl-N
Key Interacting ResiduesLys76, Leu132, Asp184

Influence of the Iodo-Substitution on Electronic and Steric Parameters

The introduction of an iodine atom at the 5-position of the pyridinyl ring significantly influences the electronic and steric properties of this compound. These modifications can have a profound impact on the molecule's conformation, reactivity, and interaction with biological targets.

Sterically, the iodo-substituent is large and can impose significant conformational constraints on the molecule. rsc.orgjyu.fi This steric bulk can influence the preferred rotational angles (dihedral angles) between the pyridinyl ring and the thiourea core. Computational studies on sterically bulky 2-substituted pyridines have demonstrated that such substituents can limit the geometric possibilities for complex formation. rsc.orgjyu.firsc.orgresearchgate.net This can be advantageous if it pre-organizes the molecule into a bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary shape to fit into a binding pocket. Density Functional Theory (DFT) calculations can be used to model the geometry and energetics of different conformers, providing insight into the most stable structures. rsc.org

Table 2: Calculated Physicochemical Properties of this compound
PropertyCalculated Value
Molecular Weight384.22 g/mol
ClogP3.85
Molar Refractivity92.4 cm³
Surface Tension55.2 dyne/cm

Simulation of Spectroscopic Signatures and Vibrational Analysis

Computational methods, particularly those based on DFT, are highly effective in simulating the spectroscopic signatures of molecules like this compound. rsc.org These simulations provide a theoretical spectrum that can be compared with experimental data from techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, aiding in the interpretation and assignment of vibrational modes.

Vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. For this compound, key vibrational modes would include the N-H, C=O, and C=S stretching frequencies of the thiourea and benzoyl groups, as well as the vibrational modes of the pyridinyl and phenyl rings.

The simulated FTIR and Raman spectra can help to confirm the molecular structure and identify characteristic functional groups. cardiff.ac.uk For example, the calculated frequency for the C=O stretch can be sensitive to the formation of intramolecular hydrogen bonds. By comparing the simulated spectra of different conformers, it is possible to gain insight into the predominant structure in a given environment. The influence of the iodo-substituent would also be reflected in the vibrational frequencies of the pyridinyl ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretching3400-3200
C=OStretching1700-1650
C=SStretching1200-1050
C-IStretching600-500

Mechanistic Biological Activity Studies in Vitro and Non Clinical Applications of N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea and Its Derivatives

Anticancer and Antiproliferative Investigations (In Vitro Cell Line Studies)

Thiourea (B124793) derivatives have garnered considerable attention for their potential as anticancer agents. jppres.comnih.gov This class of compounds is recognized for inhibiting the growth of both leukemia and solid tumors. jppres.com The core thiourea pharmacophore (-HN-C(=S)-NH-) is a key feature in several compounds developed as anticancer agents. nih.gov

Evaluation Against Specific Cancer Cell Lines (e.g., MCF-7, HeLa, PC-3, HepG2)

The cytotoxic effects of N-benzoylthiourea derivatives have been evaluated against a panel of human cancer cell lines. Studies consistently demonstrate that these compounds possess antiproliferative activity, with their efficacy often influenced by the nature and position of substituents on the aromatic rings.

For instance, N-benzoyl-N'-phenylthiourea (BPTU) and its halogenated derivatives have shown significant cytotoxic activity against human breast cancer cell lines such as MCF-7 and T47D, and cervical cancer cells like HeLa. jppres.comrjptonline.org In multiple studies, the cytotoxic effects of these derivatives were found to be more potent than the reference anticancer drug hydroxyurea. unair.ac.idbjmu.edu.cnubaya.ac.id For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated potent cytotoxic activity against MCF-7, T47D, and HeLa cells while showing no harm to normal Vero cells. jppres.com Similarly, N-(2,4-dichloro)benzoyl-N'-phenylthiourea exhibited micromolar inhibitory activity against colorectal (HCT-116), lung (NCI-H460), and cervical (SiHa) cancer cell lines. ubaya.ac.id Research on thiourea derivatives bearing a benzodioxole moiety also revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines. nih.gov

The table below presents the cytotoxic activity (IC₅₀ values) of some representative N-benzoyl-N'-phenylthiourea derivatives against various cancer cell lines, illustrating the general anticancer potential of this structural class.

CompoundMCF-7 (IC₅₀, mM)T47D (IC₅₀, mM)HeLa (IC₅₀, µM)Reference
N-(3-chloro)benzoyl-N'-phenylthiourea-0.43- unair.ac.idbjmu.edu.cn
N-(3,4-dichloro)benzoyl-N'-phenylthiourea-0.85- unair.ac.idbjmu.edu.cn
N-(2,4-dichloro)benzoyl-N'-phenylthiourea0.310.94- ubaya.ac.id
N-(4-t-butylbenzoyl)-N'-phenylthiourea0.080.170.16 jppres.com
Hydroxyurea (Reference)>104.58>10 jppres.comunair.ac.idbjmu.edu.cn

Enzyme Inhibition Studies (e.g., DNA Topoisomerase, BRAF (V600E) Protein Kinase, NAD+-Dependent Protein Deacetylases)

The anticancer activity of benzoylthiourea (B1224501) derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

NAD+-Dependent Protein Deacetylases (Sirtuins): One of the proposed mechanisms for N-benzoyl-N'-phenylthiourea derivatives is the inhibition of sirtuins, specifically SIRT1. jppres.comrjptonline.orgunair.ac.id Sirtuins are a class of NAD+-dependent protein deacetylases (HDACs) that regulate gene expression, cell survival, and apoptosis. jppres.com Inhibition of SIRT1 can lead to the overexpression of the p53 tumor suppressor gene, which negatively regulates the cell cycle. rjptonline.orgunair.ac.id Molecular docking studies have predicted that N-benzoyl-N'-(4-fluorophenyl) thiourea and its derivatives can effectively bind to and inhibit the SIRT1 enzyme. rjptonline.orgunair.ac.id

Receptor Tyrosine Kinases (EGFR/HER-2): A primary mechanism of action for many thiourea derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. ubaya.ac.idrasayanjournal.co.in EGFR and its family member HER-2 are crucial in cell proliferation signaling pathways, and their overactivity is a hallmark of many cancers. nih.govresearchgate.net Studies have shown that N-benzyl-N'-(phenyl)thiourea derivatives can act as potent inhibitors of both EGFR and HER-2, leading to high antiproliferative activity against MCF-7 breast cancer cells. nih.govresearchgate.net The cytotoxic effects of N-(4-t-butylbenzoyl)-N'-phenylthiourea have also been linked to EGFR inhibition. jppres.com

While some thiourea derivatives have been investigated as inhibitors of DNA topoisomerases, specific data for N-benzoyl-N'-pyridinylthiourea derivatives in this context is limited. researchgate.net Similarly, there is a lack of direct evidence linking this specific subclass to the inhibition of BRAF (V600E) protein kinase.

Structure-Activity Relationship (SAR) Analysis of Anticancer Potential

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding how the chemical structure of N-benzoylthiourea derivatives relates to their anticancer efficacy. These analyses consistently show that cytotoxic activity is influenced by the steric, lipophilic, and electronic properties of the substituents on the benzoyl and N'-aryl rings. rasayanjournal.co.in

Lipophilicity, in particular, plays a crucial role. A QSAR analysis of N-benzoyl-N'-phenylthiourea derivatives against MCF-7 cells revealed that lipophilic properties significantly influence cytotoxic activity. rasayanjournal.co.in The addition of halogen atoms, such as chlorine, to the benzoyl ring has been shown to increase anticancer activity. For example, the 2,4-dichloro substituted BPTU derivative showed the most potent activity in one study, suggesting that both the electronic effects and the bulk of the substituents are important for receptor binding and efficacy. rasayanjournal.co.in

The nature of the N'-substituent is also critical. In derivatives of benzothiazole (B30560) ureas containing a pyridine (B92270) ring, the antiproliferative activity was found to be related to the substituents at the 2- and 3-positions of the pyridine ring. mdpi.com This finding is highly relevant to the title compound, N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea, as it underscores the importance of the position and nature of the halogen (iodo) substituent on the pyridine moiety in determining its potential anticancer activity.

Exploration of Molecular Mechanisms (e.g., Induction of Apoptosis, Cell Cycle Arrest)

Beyond enzyme inhibition, research has delved into the downstream cellular events triggered by benzoylthiourea derivatives. A key mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Studies on related compounds have demonstrated classic hallmarks of apoptosis. For example, N-benzoyl-12-nitrodehydroabietylamine-7-one, which shares the N-benzoyl structural motif, was shown to effectively induce apoptosis in HepG2 liver cancer cells. nih.gov This was characterized by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and a shift in the balance of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Other substituted benzamide (B126) derivatives have also been shown to induce apoptosis in melanoma cell lines, confirmed by an increase in the subdiploid cell population and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, these compounds can interfere with cell cycle progression. Treatment with N-benzoyl-12-nitrodehydroabietylamine-7-one led to reduced expression of cyclin D1 and cyclin B1, key regulators of cell cycle transitions, in HepG2 cells. nih.gov Another explored mechanism involves the inhibition of key inflammatory pathways that promote cancer growth. N-benzoyl-3-allylthiourea demonstrated the ability to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a significant role in cell proliferation and survival. nih.gov

Antimicrobial Activity Research (In Vitro)

In addition to anticancer properties, thiourea derivatives have been extensively investigated for their antimicrobial activities, including antibacterial and antifungal effects. researchgate.netnih.govresearchgate.netmdpi.com The presence of oxygen, nitrogen, and sulfur atoms in their structure provides multiple bonding possibilities, contributing to their biological activity. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

In vitro screening of N-benzoylthiourea derivatives has demonstrated selective activity against various bacterial strains. The efficacy is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net

For example, in a study of various N-benzoylthiourea derivatives, most compounds exhibited selective activity against Gram-positive bacteria. researchgate.net Another study found that N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea displayed activity against Staphylococcus aureus, a common Gram-positive pathogen. researchgate.net Research on fluorinated benzoylthiourea derivatives also showed antibacterial effects, with molecular docking studies suggesting that these compounds may target bacterial DNA gyrase B, an essential enzyme for DNA replication. nih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzoylthiourea derivatives against selected bacterial strains.

Compound Class/DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
N-phenyl and N-benzoylthiourea derivatives (general)Effective Inhibition NotedLess Susceptible researchgate.net
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides (Fluoro-substituted)>50001250 - >5000 nih.gov
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide250500 mdpi.com
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide5001000 mdpi.com

Antifungal and Antimycobacterial Properties

While specific studies on the antifungal and antimycobacterial activity of this compound are not available in the reviewed literature, the broader class of benzoylthiourea derivatives has demonstrated notable efficacy against various fungal and mycobacterial strains.

Research on substituted benzoylthiourea derivatives has shown that their antifungal activity is often influenced by the nature and position of substituents on the phenyl ring. For instance, compounds bearing fluorine atoms have exhibited significant antifungal effects. Specifically, derivatives with three fluorine atoms on the phenyl ring have been reported to possess the most intensive antifungal activity.

In the context of antimycobacterial properties, various benzoylthiourea derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies indicate that the presence of certain substituents, such as halogens (bromine, chlorine) and tertiary-butyl groups at the para-position of the benzene (B151609) ring, plays a crucial role in their antitubercular activity. While direct data for the 5-iodo-2-pyridinyl derivative is absent, the known importance of halogen substitution in related compounds suggests a potential for antimycobacterial efficacy.

General Antifungal and Antimycobacterial Activity of Benzoylthiourea Derivatives

Compound ClassActivity TypeKey Structural Features for ActivityExample Findings
Fluorinated BenzoylthioureasAntifungalPresence of multiple fluorine atoms on the phenyl ringDerivatives with three fluorine atoms showed the most potent antifungal effects.
Halogenated BenzoylthioureasAntimycobacterialHalogen (Br, Cl) at the para-position of the benzene ringDemonstrated significant activity against Mycobacterium tuberculosis.

Mechanistic Insights into Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated. However, studies on related benzoylthiourea compounds suggest potential mechanisms. Molecular docking studies on some derivatives have indicated that they may exert their antibacterial effects by binding to essential enzymes in bacteria, such as DNA gyrase B in Escherichia coli. This interaction would inhibit DNA replication and lead to bacterial cell death. The thiourea scaffold is thought to be crucial for these interactions, and substitutions on the aromatic rings can modulate the binding affinity and specificity.

Antiviral Activity Assessments (In Vitro)

There is a lack of specific in vitro antiviral activity data for this compound in the available scientific literature. However, the broader family of thiourea derivatives has been a subject of interest in antiviral research, showing activity against a range of viruses. The specific structural features of the 5-iodo-2-pyridinyl moiety could potentially confer antiviral properties, but this remains to be experimentally verified.

Other Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase, Acetylcholinesterase)

While direct inhibitory studies of this compound on urease, carbonic anhydrase, and acetylcholinesterase are not documented, research on analogous benzoylthiourea structures provides valuable insights into their potential as enzyme inhibitors.

Urease Inhibition: Benzoylthiourea derivatives have been extensively studied as urease inhibitors. The benzoyl moiety at the thiourea nitrogen has been shown to be beneficial for inhibitory activity. Kinetic studies have suggested that these compounds can act as mixed-type inhibitors, binding to both the catalytic and allosteric sites of the urease enzyme. The presence of various substituents on the phenyl ring can significantly enhance the inhibitory potency.

Carbonic Anhydrase Inhibition: Substituted benzoylthioureido compounds have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, which are important therapeutic targets. The design of these inhibitors is often based on modifying the structure of known CA inhibitors. The thioureido core, in combination with appropriate zinc-binding groups, can lead to significant inhibitory activity against various CA isoforms, including those implicated in glaucoma and cancer.

Acetylcholinesterase Inhibition: Information regarding the acetylcholinesterase inhibition potential of this compound is not available. However, various nitrogen-containing heterocyclic compounds, including those with pyridine and thiourea moieties, have been explored as acetylcholinesterase inhibitors in the context of Alzheimer's disease research.

Enzyme Inhibition Potential of Benzoylthiourea Derivatives

EnzymeInhibition by Benzoylthiourea DerivativesMechanism/Key Features
UreaseDemonstratedMixed-type inhibition; benzoyl group enhances activity.
Carbonic AnhydraseDemonstratedRequires appropriate zinc-binding groups; potential for isoform selectivity.
AcetylcholinesterasePlausible but not directly studied for this specific compoundNitrogen-containing heterocycles are common scaffolds for inhibitors.

Advanced Applications and Material Science Potential of N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea

Use as Precursors for Metal Sulfide (B99878) Nanoparticles

Substituted thioureas are highly valued as molecular precursors for the synthesis of metal sulfide nanoparticles. semanticscholar.orgresearchgate.netnih.gov These nanoparticles are of great interest due to their unique optical and electronic properties, which are applicable in fields ranging from optoelectronics to photocatalysis. The thiourea (B124793) derivative serves as a readily available source of sulfur, which can be released under controlled thermal conditions to react with a metal precursor.

A key advantage of using substituted thioureas like N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea is the ability to tune the precursor's reactivity. semanticscholar.orgresearchgate.netnih.gov The electronic and steric properties of the substituents on the thiourea backbone influence its decomposition temperature and reaction kinetics. researchgate.net This control over reactivity allows for the precise manipulation of nanoparticle nucleation and growth, which in turn determines the final size, shape, and size distribution of the nanocrystals. semanticscholar.orgresearchgate.net Research on cadmium complexes has shown that ligands containing both thiourea and pyridyl groups can serve as effective single-source precursors for CdS nanoparticles. acs.org The this compound molecule can chelate to a metal center through its sulfur and nitrogen atoms, forming a stable complex that decomposes cleanly to yield the desired metal sulfide material. acs.org

Table 2: Features of this compound as a Nanoparticle Precursor

FeatureDescriptionAdvantage in Nanoparticle Synthesis
Tunable Reactivity The benzoyl and iodo-pyridinyl groups modify the electronic density of the thiourea, altering its decomposition kinetics.Allows for control over nanoparticle size and morphology. semanticscholar.orgresearchgate.net
Chelating Ability The sulfur, amide nitrogen/oxygen, and pyridinyl nitrogen can coordinate to a metal ion.Forms stable, single-source precursors for cleaner decomposition pathways. acs.org
Solubility The organic substituents enhance solubility in common solvents used for colloidal synthesis.Facilitates homogeneous reaction conditions, leading to more uniform nanoparticles.

Application in Sensor Development and Ionophores in Ion-Selective Electrodes

The ability of the thiourea group to bind with various ions makes its derivatives, including this compound, excellent candidates for chemical sensors. asianpubs.org They can function as ionophores—active components in the membranes of ion-selective electrodes (ISEs)—which are used for potentiometric detection of specific ions in solution.

The sensing mechanism relies on the coordination of the target ion by the soft sulfur and hard nitrogen/oxygen donor atoms within the thiourea derivative. researchgate.net This selective binding event at the electrode membrane interface generates a measurable potential difference that correlates with the concentration of the target ion. N-acyl thioureas have been investigated as chemosensors for anions, where the N-H protons form hydrogen bonds with the anion. rsc.org Furthermore, thiourea derivatives have been successfully incorporated into ISEs for the detection of heavy metal cations such as mercury(II), lead(II), and cadmium(II). researchgate.net The presence of the benzoyl and pyridinyl groups in this compound can enhance selectivity and sensitivity by modifying the electronic properties and spatial arrangement of the binding pocket.

Table 3: Potential Sensor Applications and Sensing Mechanisms

Target AnalyteSensing MechanismRole of this compound
Heavy Metal Cations (e.g., Hg²⁺, Pb²⁺) Coordination/ChelationSulfur and nitrogen atoms act as donor sites to bind the metal ion. researchgate.net
Anions (e.g., F⁻, AcO⁻) Hydrogen BondingAcidic N-H protons of the thiourea moiety act as a receptor site for the anion. asianpubs.org
Neutral Molecules Host-Guest InteractionsThe molecular cleft created by the substituents can facilitate selective binding.

Role in Coordination Polymers and Supramolecular Materials

N-acyl thioureas are exceptionally versatile ligands in coordination chemistry due to their multiple potential donor sites: the soft thiocarbonyl sulfur atom and the harder carbonyl oxygen and nitrogen atoms. nih.govresearchgate.net This versatility allows this compound to coordinate with a wide variety of metal ions, forming discrete metal complexes or extended coordination polymers. nih.govmdpi.com

Beyond direct coordination to metals, the compound is adept at forming supramolecular structures through non-covalent interactions, primarily hydrogen bonding. asianpubs.org Crystal structure analyses of similar N-benzoyl-N'-pyridylthiourea compounds reveal extensive intermolecular hydrogen bonds. asianpubs.orgasianpubs.orgresearchgate.net For instance, the N-H groups of the thiourea can act as hydrogen bond donors, while the carbonyl oxygen, thiocarbonyl sulfur, and the pyridinyl nitrogen can act as acceptors. asianpubs.orgresearchgate.net These interactions can link molecules into dimers, infinite chains, or more complex three-dimensional networks, leading to the formation of materials with tailored architectures and properties. asianpubs.orgasianpubs.org The interplay between metal coordination and hydrogen bonding can be used to construct sophisticated metal-organic frameworks (MOFs) and supramolecular assemblies with potential applications in gas storage, separation, and catalysis.

Table 4: Supramolecular Interactions and Coordination Modes

Interaction TypeDonor/Acceptor SitesResulting Structure
Metal Coordination S, O, N (pyridinyl) atoms coordinate to a metal center.Mononuclear complexes, polynuclear clusters, or coordination polymers. nih.govresearchgate.net
Intramolecular H-Bond N-H···O=CForms a stable six-membered pseudo-ring, influencing conformation. asianpubs.orgasianpubs.org
Intermolecular H-Bond N-H···S=C, N-H···N (pyridinyl)Dimer formation, one-dimensional chains, and 2D/3D networks. asianpubs.orgresearchgate.net

Future Research Directions and Translational Perspectives for N Benzoyl N 5 Iodo 2 Pyridinyl Thiourea

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-acylthiourea derivatives is well-established, typically involving the reaction of an acyl isothiocyanate with an appropriate amine. nih.govnih.gov However, future research should focus on developing more sustainable and efficient synthetic methodologies for N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea. Green chemistry principles could be integrated by exploring one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. The use of microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields. researchgate.net Furthermore, the development of catalytic methods, perhaps employing phase-transfer catalysts, could enhance the sustainability of the synthesis by reducing the need for stoichiometric reagents and harsh reaction conditions. nih.gov

Table 1: Comparison of Potential Synthetic Routes

Synthetic RoutePotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced waste, time, and resource efficiency.Optimization of reaction conditions to maximize yield and purity.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced energy efficiency.Investigating the effects of microwave parameters on the reaction outcome.
Catalytic Methods Use of greener solvents, lower energy consumption, and improved atom economy.Development of novel and recyclable catalysts for the acylation and thiourea (B124793) formation steps.

Comprehensive Investigation of Iodo-Substitution Effects on Reactivity and Biological Profile

The presence of an iodine atom at the 5-position of the pyridine (B92270) ring is expected to significantly influence the physicochemical properties and biological activity of this compound. Future research should systematically investigate these effects. The iodo-substituent, being a halogen, can participate in halogen bonding, which could influence molecular interactions and biological target engagement. A comparative study of the reactivity of iodo-substituted versus other halogen-substituted (e.g., chloro, bromo) analogs would provide valuable insights into the electronic and steric effects of the halogen on the thiourea backbone. nih.gov Furthermore, a comprehensive biological screening of this compound against a panel of targets, such as kinases, phosphatases, and microbial enzymes, could reveal unique bioactivities.

Exploration of Diverse Metal Complexes with Tunable Properties

N-acylthiourea derivatives are excellent ligands for a variety of metal ions, forming stable complexes with interesting properties. researchgate.net Future research should focus on the synthesis and characterization of metal complexes of this compound with transition metals (e.g., Cu, Ni, Co, Zn) and precious metals (e.g., Au, Pt, Ru). The coordination chemistry of these complexes should be thoroughly investigated to understand the binding modes of the ligand. The resulting metal complexes could exhibit tunable electronic, optical, and catalytic properties, making them suitable for applications in catalysis, sensing, and materials science. For instance, the luminescent properties of certain metal complexes could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Should this compound or its metal complexes exhibit significant biological activity, it will be crucial to elucidate the underlying molecular mechanisms of action. Molecular docking studies can be employed to predict the binding modes of the compound to its biological targets. nih.gov These computational predictions should then be validated through experimental techniques such as X-ray crystallography of the compound-target complex. Enzyme inhibition assays will be essential to quantify the potency and selectivity of the compound. Understanding the structure-activity relationship (SAR) will provide a roadmap for the rational design of more potent and selective analogs.

Computational Design of Enhanced this compound Analogs

Computational chemistry and molecular modeling offer powerful tools for the in silico design of new analogs of this compound with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of analogs with their biological activity, leading to predictive models that can guide the design of new compounds with improved potency. nih.gov Pharmacophore modeling can identify the key structural features required for biological activity, which can then be used to search virtual libraries for new scaffolds. Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

Potential for Functional Materials and Device Applications

The unique chemical structure of this compound suggests its potential for applications in materials science. The presence of donor atoms (N, O, S) and the aromatic rings could allow for the formation of supramolecular assemblies with interesting properties. The potential of this compound and its metal complexes as corrosion inhibitors for various metals and alloys should be investigated. Additionally, the electronic properties of these molecules could be harnessed for applications in organic electronics, such as in the development of sensors, switches, or memory devices.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical and drug discovery. Future research on this compound should leverage these powerful tools. Machine learning algorithms can be trained on existing data for N-acylthiourea derivatives to predict the biological activities of new analogs, including the iodo-substituted compound. AI can also be used to optimize synthetic routes by predicting reaction outcomes under different conditions, thereby accelerating the discovery of efficient and sustainable synthetic methods. Generative models, a subset of AI, could be employed to design novel thiourea-based compounds with desired properties, expanding the chemical space for exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea, and how is its structural integrity validated?

  • Methodology : Synthesize by reacting benzoyl isothiocyanate with 5-iodo-2-aminopyridine in anhydrous acetone under nitrogen. Purify via recrystallization from ethanol. Validate structure using 1H^1H-/13C^{13}C-NMR, FT-IR (C=S stretch ~1250 cm1^{-1}), and X-ray crystallography to confirm intramolecular hydrogen bonds (N–H⋯N/S) and planarity of the thiourea core . Mass spectrometry (HRMS) confirms molecular ion peaks.

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodology : Use HPLC (C18 column, methanol/water mobile phase) to quantify purity (>98%). Stability studies involve thermogravimetric analysis (TGA) and accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor decomposition via UV-Vis spectroscopy (λ~270 nm for thiourea absorbance) and track iodine content via ICP-MS to detect halogen loss .

Advanced Research Questions

Q. What structural and electronic features dictate the biological activity of this compound derivatives?

  • Methodology : Perform quadrant-based structure-activity relationship (SAR) analysis:

  • Quadrant 1 : Vary benzoyl substituents (e.g., electron-withdrawing groups like NO2_2) to modulate electron density.
  • Quadrant 2 : Optimize the 5-iodo-pyridinyl group; iodine’s steric bulk and polarizability enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 RT or metalloenzymes).
  • Quadrant 3/4 : Modify thiourea backbone (e.g., thioamide vs. urea) to tune hydrogen-bonding capacity. Validate via enzyme inhibition assays (IC50_{50}) and DFT calculations (HOMO-LUMO gaps, Fukui indices) .

Q. How do intermolecular interactions and crystal packing influence the compound’s reactivity?

  • Methodology : Analyze single-crystal X-ray data to identify key interactions:

  • Intramolecular N–H⋯N (pyridine) hydrogen bonds stabilize the thioketo tautomer.
  • Intermolecular N–H⋯S/O bonds form 2D networks, affecting solubility and ligand-metal coordination.
  • Use Hirshfeld surface analysis to quantify interaction contributions (e.g., S⋯H contacts ~15% of surface area) .

Q. What computational strategies predict the compound’s coordination behavior with transition metals?

  • Methodology : Employ density functional theory (DFT) to model metal complexes (e.g., Co(II), Cu(II)):

  • Calculate binding energies for S- and N-donor sites; the thione sulfur typically acts as the primary ligand.
  • Simulate UV-Vis spectra (TD-DFT) to compare with experimental data (e.g., d-d transitions at ~600 nm for Cu(II)) .

Q. How can contradictory biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?

  • Methodology :

  • Dose-Response Analysis : Test across a wide concentration range (nM–μM) to distinguish selective inhibition from cytotoxicity (CC50_{50}).
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding.
  • Metabolite Tracking : LC-MS/MS to detect iodine dissociation, which may contribute to toxicity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiourea moiety .
  • SAR Optimization : Hybridize top-performing substituents from quadrant studies (e.g., combine 5-iodo-pyridinyl with p-nitrobenzoyl) to enhance potency .
  • Crystallography : Low-temperature (113 K) data collection minimizes thermal disorder for accurate hydrogen-bond analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.